

# Application Note: A Robust UV-HPLC Method for Impurity Profiling of Carisoprodol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Carisoprodol**

Cat. No.: **B1668446**

[Get Quote](#)

## Abstract

This application note details a stability-indicating ultraviolet-high performance liquid chromatography (UV-HPLC) method for the comprehensive impurity profiling of **Carisoprodol**. The developed method is sensitive, specific, accurate, and precise, making it suitable for routine quality control and stability testing of **Carisoprodol** in bulk drug and pharmaceutical formulations. The method effectively separates **Carisoprodol** from its known impurities and degradation products generated under forced degradation conditions. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.

## Introduction

**Carisoprodol** is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain. [1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the safety and efficacy of the final drug product.[1] Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities. This application note describes the development and validation of a UV-HPLC method for the impurity profiling of **Carisoprodol**.

## Experimental Instrumentation and Chemicals

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chemicals: HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide. Reference standards of **Carisoprodol** and its known impurities were procured from certified vendors.

## Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of **Carisoprodol** and its impurities:

| Parameter            | Condition                                                                                                                                                                               |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column               | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)                                                                                                                                            |
| Mobile Phase         | A mixture of 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 60:20:20 (v/v/v). <sup>[3]</sup> |
| Flow Rate            | 1.0 mL/min                                                                                                                                                                              |
| Column Temperature   | 30 °C <sup>[4][5]</sup>                                                                                                                                                                 |
| Detection Wavelength | 240 nm <sup>[3]</sup>                                                                                                                                                                   |
| Injection Volume     | 20 µL                                                                                                                                                                                   |
| Run Time             | 30 minutes                                                                                                                                                                              |

## Protocols

### Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve about 25 mg of **Carisoprodol** reference standard in the mobile phase to obtain a concentration of 250 µg/mL.
- Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 10 µg/mL each in the mobile phase.

- Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase to obtain a final concentration of approximately 250 µg/mL of **Carisoprodol**.

## Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.<sup>[6][7]</sup> The sample was subjected to the following stress conditions:

- Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
- Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.
- Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H<sub>2</sub>O<sub>2</sub> and kept at room temperature for 24 hours.
- Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours.
- Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours.

After degradation, the samples were diluted with the mobile phase to the target concentration and analyzed.

## Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

- System Suitability: The system suitability was evaluated by injecting six replicate injections of the standard solution. The %RSD for the peak area and retention time should be less than 2.0%.
- Specificity: The specificity of the method was determined by analyzing the chromatograms of the blank, placebo, **Carisoprodol** standard, and the stressed samples. The peaks of the impurities should be well-resolved from the **Carisoprodol** peak.

- Linearity: Linearity was established by analyzing a series of solutions containing **Carisoprodol** and its impurities at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. The correlation coefficient ( $r^2$ ) should be greater than 0.999.
- Accuracy: The accuracy of the method was determined by the recovery of known amounts of impurities spiked into the sample solution at three concentration levels (50%, 100%, and 150%). The recovery should be within 98.0% to 102.0%.
- Precision: The precision of the method was evaluated by analyzing six replicate samples at the target concentration on the same day (repeatability) and on different days (intermediate precision). The %RSD should be not more than 2.0%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
- Robustness: The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate ( $\pm 0.1$  mL/min), column temperature ( $\pm 2$  °C), and mobile phase composition ( $\pm 2\%$ ).

## Data Presentation

### System Suitability

| Parameter              | Acceptance Criteria | Observed Value |
|------------------------|---------------------|----------------|
| %RSD of Peak Area      | $\le 2.0\%$         | 0.8%           |
| %RSD of Retention Time | $\le 2.0\%$         | 0.3%           |
| Tailing Factor         | $\le 2.0$           | 1.2            |
| Theoretical Plates     | $\ge 2000$          | 5800           |

## Linearity

| Analyte      | Linearity Range ( $\mu\text{g/mL}$ ) | Correlation Coefficient ( $r^2$ ) |
|--------------|--------------------------------------|-----------------------------------|
| Carisoprodol | 1 - 30                               | 0.9998                            |
| Impurity A   | 0.1 - 1.5                            | 0.9995                            |
| Impurity B   | 0.1 - 1.5                            | 0.9996                            |
| Impurity D   | 0.1 - 1.5                            | 0.9992                            |

## Accuracy (Recovery)

| Impurity   | Spiked Level    | % Recovery (Mean $\pm$ SD, n=3) |
|------------|-----------------|---------------------------------|
| Impurity A | 50%             | 99.5 $\pm$ 0.4                  |
| 100%       | 100.2 $\pm$ 0.3 |                                 |
| 150%       | 100.8 $\pm$ 0.5 |                                 |
| Impurity B | 50%             | 99.8 $\pm$ 0.6                  |
| 100%       | 100.5 $\pm$ 0.2 |                                 |
| 150%       | 101.1 $\pm$ 0.4 |                                 |

## Precision

| Analyte      | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
|--------------|---------------------------|------------------------------------|
| Carisoprodol | 0.7%                      | 1.1%                               |
| Impurity A   | 1.2%                      | 1.5%                               |
| Impurity B   | 1.1%                      | 1.6%                               |

## LOD and LOQ

| Analyte      | LOD ( $\mu\text{g/mL}$ ) | LOQ ( $\mu\text{g/mL}$ ) |
|--------------|--------------------------|--------------------------|
| Carisoprodol | 0.05                     | 0.15                     |
| Impurity A   | 0.03                     | 0.1                      |
| Impurity B   | 0.03                     | 0.1                      |

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for UV-HPLC Method Development.

[Click to download full resolution via product page](#)

Caption: Logical Relationship in Impurity Profiling.

## Conclusion

The developed and validated UV-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of **Carisoprodol** and its impurities. The method's stability-indicating capability makes it a valuable tool for quality control and stability assessment of **Carisoprodol** in the pharmaceutical industry. The clear separation of the parent drug from its potential impurities ensures the safety and efficacy of the final product.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [synthinkchemicals.com](http://synthinkchemicals.com) [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. drugfuture.com [drugfuture.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: A Robust UV-HPLC Method for Impurity Profiling of Carisoprodol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668446#uv-hplc-method-development-for-carisoprodol-impurity-profiling>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)